An In-depth Technical Guide to the Physical Properties of 1-Bromo-n-tetracosane (C24H49Br)
An In-depth Technical Guide to the Physical Properties of 1-Bromo-n-tetracosane (C24H49Br)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Long-Chain Alkyl Halides in Modern Research
1-Bromo-n-tetracosane, a long-chain saturated alkyl halide with the chemical formula C24H49Br, represents a class of molecules that are fundamental building blocks in organic synthesis. While specific data for this particular long-chain halide is not extensively documented in public literature, its structural characteristics place it as a valuable intermediate in fields ranging from materials science to pharmaceutical development. The long, 24-carbon aliphatic chain imparts significant lipophilicity, a property of great interest in drug design for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The terminal bromine atom provides a reactive site for nucleophilic substitution and organometallic reactions, allowing for the covalent attachment of this lipophilic tail to a variety of molecular scaffolds. This guide will provide a comprehensive overview of the known and extrapolated physical properties of 1-Bromo-n-tetracosane, detailed methodologies for their experimental determination, and the scientific rationale behind these techniques.
Core Physical Properties of 1-Bromo-n-tetracosane
| Property | Value | Source/Method of Estimation |
| Molecular Formula | C24H49Br | - |
| Molecular Weight | 417.55 g/mol | - |
| CAS Number | 6946-24-3 | - |
| Appearance | White to off-white waxy solid | Extrapolated from shorter-chain homologs |
| Melting Point | 48 - 52 °C | Extrapolated from the trend of C16, C18, C20, and C22 1-bromoalkanes[1][2] |
| Boiling Point | 422.5 °C at 760 mmHg | Reported by chemical suppliers, though primary literature confirmation is pending |
| Density | ~0.953 g/cm³ at 25 °C | Reported by chemical suppliers, though primary literature confirmation is pending |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as ethers and hydrocarbons.[3][4][5][6] | Based on the principle of "like dissolves like" for long-chain alkanes.[3] |
Homologous Trend Analysis for Melting Point Estimation:
The melting points of 1-bromoalkanes show a consistent increase with the lengthening of the carbon chain due to stronger van der Waals forces.
-
1-Bromoeicosane (C20): 38 °C[2]
-
1-Bromodocosane (C22): (No value found)
Based on this trend, the estimated melting point for 1-Bromo-n-tetracosane (C24) is in the range of 48-52 °C.
Experimental Determination of Physical Properties
The following section details the standard experimental protocols for determining the key physical properties of waxy solids like 1-Bromo-n-tetracosane.
Melting Point Determination
The melting point of a waxy solid can be accurately determined using the capillary method or by Differential Scanning Calorimetry (DSC).
Capillary Melting Point Protocol:
This method relies on the visual observation of the phase transition from solid to liquid.
-
Sample Preparation: A small amount of finely powdered 1-Bromo-n-tetracosane is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
Diagram of Capillary Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid sample using the capillary method.
Solubility Determination
The solubility of 1-Bromo-n-tetracosane in various organic solvents can be determined qualitatively and quantitatively.
Qualitative Solubility Testing Protocol:
-
Sample Preparation: A small, measured amount (e.g., 10 mg) of 1-Bromo-n-tetracosane is placed in a series of test tubes.
-
Solvent Addition: A measured volume (e.g., 1 mL) of different solvents (e.g., ethanol, diethyl ether, toluene, water) is added to each test tube.
-
Observation: The tubes are agitated and observed for the dissolution of the solid. The results are recorded as soluble, partially soluble, or insoluble.
Quantitative Solubility Determination (Cloud Point Method):
This method is particularly useful for determining the solubility of a solid in a solvent at different temperatures.[3]
-
Solution Preparation: A known mass of 1-Bromo-n-tetracosane is dissolved in a known volume of the desired solvent in a sealed vial at an elevated temperature to ensure complete dissolution.[3]
-
Controlled Cooling: The clear solution is then slowly cooled with constant stirring.[3]
-
Cloud Point Observation: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point, which corresponds to the saturation temperature for that concentration.[3]
-
Data Collection: This process is repeated with different concentrations to construct a solubility curve.
Diagram of Cloud Point Solubility Determination:
Caption: Workflow for quantitative solubility determination using the cloud point method.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of 1-Bromo-n-tetracosane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum of 1-Bromo-n-tetracosane is expected to show characteristic signals for the different types of protons in the molecule.
-
-CH₃ (Terminal Methyl Group): A triplet around δ 0.88 ppm.
-
-(CH₂)₂₁- (Methylene Chain): A large, complex multiplet around δ 1.25 ppm.
-
-CH₂-CH₂Br (Methylene group β to Bromine): A multiplet around δ 1.85 ppm.
-
-CH₂Br (Methylene group α to Bromine): A triplet around δ 3.41 ppm.[11]
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon skeleton.
-
-CH₃ (Terminal Methyl Group): A signal around δ 14 ppm.
-
-(CH₂)₂₁- (Methylene Chain): A series of signals between δ 22 and 32 ppm.
-
-CH₂-CH₂Br (Methylene carbon β to Bromine): A signal around δ 32 ppm.
-
-CH₂Br (Methylene carbon α to Bromine): A signal around δ 33 ppm.
NMR Sample Preparation Protocol:
-
Sample Weighing: Weigh approximately 10-20 mg of 1-Bromo-n-tetracosane.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube and label it appropriately.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-n-tetracosane will exhibit characteristic absorption bands for its functional groups.
-
C-H Stretching (Alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region.[12][13]
-
C-H Bending (Methylene and Methyl): Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.[12][13]
-
C-Br Stretching: A characteristic absorption in the fingerprint region, typically between 690-515 cm⁻¹.[12][13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z = 416 and 418.[16][17]
-
Fragmentation: Common fragmentation patterns for long-chain alkyl halides include the loss of the bromine radical (M-Br)⁺ and cleavage along the alkyl chain, resulting in a series of carbocation fragments separated by 14 mass units (CH₂).[18]
Applications in Research and Drug Development
Long-chain 1-bromoalkanes like 1-Bromo-n-tetracosane are valuable intermediates in the synthesis of a wide range of organic molecules. Their long alkyl chains can be used to:
-
Increase Lipophilicity: Enhance the ability of a drug molecule to cross cell membranes.
-
Improve Formulation: Act as a component in lipid-based drug delivery systems.
-
Modify Surface Properties: Functionalize surfaces to create hydrophobic coatings.
-
Synthesize Surfactants: Serve as a precursor for the synthesis of cationic surfactants.[1][19][20]
Conclusion
1-Bromo-n-tetracosane is a long-chain alkyl halide with physical properties that make it a useful building block in organic synthesis, particularly in applications where high lipophilicity is desired. While specific experimental data for this compound is limited, its properties can be reliably estimated based on the trends observed in its shorter-chain homologs. The experimental protocols outlined in this guide provide a solid foundation for researchers to determine the physical properties of this and similar waxy solids with high accuracy and precision.
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